molecular formula C7H5BrF3N B1203737 2-Bromo-4-(trifluoromethyl)aniline CAS No. 57946-63-1

2-Bromo-4-(trifluoromethyl)aniline

Cat. No. B1203737
M. Wt: 240.02 g/mol
InChI Key: QKRJIXSZTKOFTD-UHFFFAOYSA-N
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Patent
US07384934B2

Procedure details

Heat a mixture of copper (I) cyanide (2.24 g, 25.00 mmol) and 2-bromo-4-trifluoromethyl-phenylamine (5.0 g, 20.83 mmol from Avocado) in 1-methyl-2-pyrrolidinone (20 ml) to 195° C. for four hours. Dilute the reaction mixture with 100 ml of ethyl acetate and wash the dark solution twice with 28% aqueous ammonium hydroxide, twice with saturated aqueous sodium chloride (brine) and twice with water. Collect the organic layer, dry over sodium sulfate and remove the solvent under reduced pressure. Purify the residue via flash chromatography eluting with a step gradient starting with hexanes and going to 70% hexanes with 30% ethyl acetate to obtain 1.821 g (9.78 mmol, 47% yield) the title compound as a green amorphous solid: Mass Spectrum (m/e): 187(M+1).
Name
copper (I) cyanide
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].Br[C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:6]=1[NH2:15]>CN1CCCC1=O.C(OCC)(=O)C>[NH2:15][C:6]1[CH:5]=[CH:10][C:9]([C:11]([F:12])([F:13])[F:14])=[CH:8][C:7]=1[C:2]#[N:3]

Inputs

Step One
Name
copper (I) cyanide
Quantity
2.24 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(F)(F)F)N
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
WASH
Type
WASH
Details
wash the dark solution twice with 28% aqueous ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
Collect the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue via flash chromatography
WASH
Type
WASH
Details
eluting with a step gradient

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.78 mmol
AMOUNT: MASS 1.821 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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